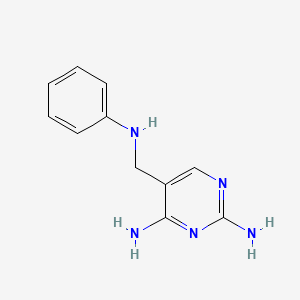

5-(Anilinomethyl)pyrimidine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651359-44-3 |

|---|---|

Molecular Formula |

C11H13N5 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(anilinomethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H13N5/c12-10-8(7-15-11(13)16-10)6-14-9-4-2-1-3-5-9/h1-5,7,14H,6H2,(H4,12,13,15,16) |

InChI Key |

CCQQSWGQEBMHHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Anilinomethyl Pyrimidine 2,4 Diamine

Retrosynthetic Analysis of the 5-(Anilinomethyl)pyrimidine-2,4-diamine Framework

A retrosynthetic analysis of this compound reveals several logical disconnections to identify potential starting materials. The most intuitive disconnections are at the bonds connecting the anilinomethyl substituent to the pyrimidine (B1678525) core.

One primary disconnection is at the C5-C bond of the pyrimidine ring. This approach suggests a synthesis from a pre-formed 2,4-diaminopyrimidine (B92962) scaffold and a suitable one-carbon (C1) electrophile bearing the aniline (B41778) group. This strategy relies on the nucleophilic character of the C5 position of the 2,4-diaminopyrimidine ring, which is activated by the two amino groups. Key synthetic reactions for this bond formation include the Mannich reaction or alkylation with a halomethylaniline derivative.

Alternatively, a disconnection at the N-C bond between the aniline nitrogen and the methylene (B1212753) bridge is a viable strategy. youtube.com This route would involve the reaction of aniline with an electrophilic pyrimidine precursor, such as 5-(halomethyl)pyrimidine-2,4-diamine or 5-(hydroxymethyl)pyrimidine-2,4-diamine. nih.gov This approach is advantageous as it builds the final molecule from two significant, readily accessible fragments.

A more fundamental disconnection involves breaking down the pyrimidine ring itself. This would entail a condensation reaction between a guanidine (B92328) derivative and a three-carbon (C3) synthon that already contains the anilinomethyl side chain. This approach, while more convergent, can be more complex due to the potential for side reactions and the stability of the C3 precursor.

Classical Synthetic Routes to this compound and its Precursors

Classical synthetic approaches remain the bedrock for the preparation of many heterocyclic compounds, including this compound. These routes typically involve the sequential construction and functionalization of the pyrimidine core.

The synthesis of this compound often relies on the preparation of key functionalized pyrimidine intermediates. A common and crucial precursor is 2,4-diaminopyrimidine. This can be synthesized through the condensation of guanidine with various three-carbon units. google.comgoogle.com For instance, reacting guanidine with β-ethoxyacrylonitrile or its equivalent cyanoacetaldehyde acetal (B89532) provides a direct route to 2,4-diaminopyrimidine. google.com

Another pivotal intermediate is 2,4-diamino-6-chloropyrimidine, which can be prepared from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride (POCl₃). google.comnih.govmdpi.com The chlorine atom at the C6 position can then be either retained or removed via hydrogenolysis, depending on the desired final structure.

The introduction of the C5 substituent is a critical functional group transformation. One established method involves the C-alkylation of an activated pyrimidine ring. For instance, 2,4-diaminopyrimidine can react with phenolic Mannich bases to yield 5-benzylpyrimidine (B13097380) derivatives, a reaction that highlights the nucleophilicity of the C5 position. nih.gov A similar strategy can be envisioned for this compound.

A direct method for introducing the anilinomethyl group involves the use of a pre-functionalized pyrimidine. For example, 2,4-diamino-5-(hydroxymethyl)pyrimidine can be condensed with anilines in an acidic medium to form the corresponding 5-(anilinomethyl)pyrimidine derivatives. nih.gov This reaction proceeds via the formation of a reactive benzylic carbocation equivalent that is then trapped by the aniline nucleophile.

Alternatively, halogenation of the 5-methyl group of a precursor followed by nucleophilic substitution is a common strategy. For instance, 5-methyl-2,4-diaminopyrimidine can be brominated to 5-bromomethyl-2,4-diaminopyrimidine, which can then react with aniline to yield the target compound.

The fundamental method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like guanidine or urea) with a 1,3-dicarbonyl compound or its equivalent. ias.ac.in For the synthesis of 2,4-diaminopyrimidines, guanidine is the reagent of choice.

The reaction partners for guanidine are typically β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyls and nitriles. The general mechanism involves the initial formation of a Schiff base or Michael addition, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the aromatic pyrimidine ring.

For example, the reaction of guanidine with ethyl cyanoacetate (B8463686) can lead to the formation of 2,4-diamino-6-hydroxypyrimidine. google.com This intermediate is highly valuable as the hydroxyl group can be converted into a chloro group, which serves as a leaving group for further functionalization or can be removed. nih.govmdpi.com

The following table summarizes key condensation reactions for pyrimidine synthesis:

| N-C-N Reagent | 1,3-Dicarbonyl/Equivalent | Resulting Pyrimidine Core | Reference |

|---|---|---|---|

| Guanidine | Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | google.com |

| Guanidine | β-Ethoxyacrylonitrile | 2,4-Diaminopyrimidine | google.com |

| Guanidine Carbonate | 3-Amino-4-cyano-3-pyrroline derivative | Fused 2,4-Diaminopyrrolo-pyrimidine | ias.ac.in |

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its precursors. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of 2,4-diaminopyrimidine from 2-amino-4-chloropyrimidine, heating with ammonia (B1221849) in a hydroxylated solvent like methanol (B129727) in a sealed vessel is effective. google.com The conversion of the resulting hydrochloride salt to the less soluble sulfate (B86663) salt can significantly improve recovery and purity. google.com

For condensation reactions to form the pyrimidine ring, the choice of base is critical. Sodium ethoxide in ethanol (B145695) is a commonly used base for promoting the cyclization of guanidine with β-dicarbonyl compounds. ias.ac.in In some cases, the reaction can be performed without an explicit condensation catalyst, relying on the basicity of the guanidine itself, which can improve the process by simplifying workup. google.com

The following table outlines typical reaction conditions for key synthetic steps:

| Reaction Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | 2,4-Diamino-6-hydroxypyrimidine, POCl₃ | Neat POCl₃ | Reflux | 85% | nih.govmdpi.com |

| Nucleophilic Substitution (Amination) | 2-Amino-4-chloropyrimidine, Ammonia | Methanol | Heat in sealed vessel (150-175°C) | High | google.com |

| Condensation | Guanidine, β-Ethoxyacrylonitrile | Isopropanol | Reflux (68-70°C) | ~87% | google.com |

| C-Alkylation | 2,4-Diamino-5-(hydroxymethyl)pyrimidine, Tetrahydroquinoline | Acidic Medium | Not specified | Not specified | nih.gov |

Modern and Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Modern synthetic methods such as microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions (MCRs) are being explored for pyrimidine synthesis. rasayanjournal.co.inmdpi.com These techniques can often lead to higher yields, shorter reaction times, and simpler workup procedures compared to traditional methods. For instance, MCRs that combine three or more reactants in a single pot to form the pyrimidine ring are highly atom-economical. mdpi.com Solvent-free or "grindstone" chemistry techniques, where reactions are carried out by grinding solids together, represent another eco-friendly alternative. rasayanjournal.co.in

Continuous flow synthesis is a powerful modern technique that offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. While a specific continuous flow synthesis for this compound has not been detailed in the literature, the synthesis of other substituted pyrimidines has been successfully demonstrated using this technology.

One-Pot Synthetic Protocols

The synthesis of pyrimidine derivatives, including structures related to this compound, has been streamlined through the development of one-pot multicomponent reactions. organic-chemistry.orgmdpi.commdpi.com These protocols are prized for their efficiency, atom economy, and ability to generate diverse molecular structures from simple precursors in a single step.

One sustainable approach involves the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering a versatile route to functionalized pyrimidines. While a direct one-pot synthesis for this compound is not explicitly detailed in the reviewed literature, the principles of multicomponent reactions are applicable. Such a synthesis could theoretically involve the reaction of a substituted aldehyde, malononitrile (B47326) dimer, and malonic acid in a solvent like DMSO. mdpi.com

Microwave-assisted one-pot synthesis represents another efficient strategy for creating related aminopyrimidine scaffolds. semanticscholar.org For instance, novel imidazo[1,2-a]pyrimidine (B1208166) derivatives have been successfully synthesized using a sequential two-step, one-pot method under microwave irradiation, demonstrating the utility of this technology in rapidly assembling complex heterocyclic systems. semanticscholar.org Similarly, organic-chemistry.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidines have been prepared via a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com

Derivatization Strategies and Analog Synthesis of this compound

The this compound scaffold is a versatile template for generating extensive libraries of analogues through derivatization at several key positions. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties for various therapeutic targets.

Modifications at the Anilino Moiety

The anilino ring is a primary site for chemical modification to enhance biological activity and selectivity. Research has shown that substitutions on this phenyl group can have a substantial influence on the anti-tumor activity of related pyrimidine compounds. mdpi.com

Key modifications include the introduction of various functional groups to probe interactions with target proteins. For example, in the development of inhibitors for epidermal growth factor receptor (EGFR), a wide array of substituents has been explored. google.com These modifications range from simple alkyl and amino groups to more complex cyclic and heterocyclic moieties.

Table 1: Examples of Modifications at the Anilino Moiety

| Modification Type | Specific Substituents | Synthetic Approach | Reference |

|---|---|---|---|

| Introduction of Amino/Cyclic Amine Groups | (3R)-3-(dimethylamino)pyrrolidin-1-yl, 3-(dimethylamino)azetidin-1-yl, 4-methylpiperizin-1-yl |

Nucleophilic aromatic substitution on a pre-functionalized pyrimidine core. | google.com |

| Introduction of Halogen and Trifluoromethyl Groups | 3-fluorophenylamino, 4-fluoro-3-(trifluoromethyl)phenylamino |

Reaction of a chloropyrimidine intermediate with the corresponding substituted aniline. | mdpi.com |

| Introduction of Alkoxy Groups | 3-methoxybenzyl |

Coupling of the pyrimidine core with the appropriately substituted benzyl (B1604629) group. | nih.gov |

Substitutions on the Pyrimidine Ring

The pyrimidine ring itself offers multiple positions for substitution, allowing for significant structural diversification. The C5 and C6 positions are common targets for modification to alter the compound's shape, solubility, and interaction with biological targets.

A prevalent strategy involves the synthesis of 2,4-diamino-6-chloropyrimidine, which serves as a versatile intermediate. mdpi.com The chlorine atom at the C6-position can be displaced by various nucleophiles to introduce alkoxy, thiazole, or triazole groups. mdpi.com Subsequently, the C5-position can be functionalized, often through iodination followed by a Suzuki coupling reaction to introduce aryl groups. mdpi.com

Table 2: Examples of Substitutions on the Pyrimidine Ring

| Position of Substitution | Introduced Group/Modification | Methodology | Reference |

|---|---|---|---|

| C5-Position | Substituted Aryl Groups | Iodination of the pyrimidine ring at C5, followed by a Suzuki coupling reaction with various arylboronic acids. | mdpi.com |

| C6-Position | Alkoxy, Thiazole, or Phenyl-substituted Triazole Groups | Nucleophilic substitution of a 6-chloro-2,4-diaminopyrimidine intermediate with substituted methanols or other nucleophiles. | mdpi.com |

| Fused Ring Systems | Furo[2,3-d]pyrimidine (B11772683) | Condensation of a 2,6-diamino-3(H)-4-oxo-pyrimidine with an α-chloro-ketone to form a fused furo-pyrimidine ring system. | nih.govnih.gov |

| C6-Position | 2,5-dimethoxybenzyl | Conversion of a key oxopyrido[2,3-d]pyrimidine intermediate to a 7-chloro compound, followed by hydrogenolysis. | nih.gov |

Side Chain Variations and Linker Length Optimization

Studies comparing single-carbon bridged compounds with their two-atom bridged analogues have revealed the significant impact of linker length. nih.govnih.gov For instance, in a series of classical antifolates, a 2,4-diamino-5-substituted furo[2,3-d]pyrimidine with a single carbon bridge was found to be a highly efficient substrate for folylpoly-γ-glutamate synthetase (FPGS), an important enzyme in folate metabolism. nih.gov However, this shorter linker did not always translate to potent inhibition of cell growth, indicating a complex relationship between linker length and biological outcome. nih.govnih.gov

Variations in the side chain itself, beyond just the linker, have also been explored. In a series of novel organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines, the 5"-furylmethyl moiety of the side-chain was replaced with groups like piperidinyl, pyrrolidinyl, diethylamino, or dimethylamino, which resulted in improved anti-tumor activities. mdpi.com

Table 3: Examples of Side Chain and Linker Modifications

| Modification Strategy | Specific Example | Observed Outcome | Reference |

|---|---|---|---|

| Linker Length Comparison | Single carbon bridge vs. two-atom bridge in furo[2,3-d]pyrimidines. | The single carbon bridge led to high FPGS substrate activity but poor inhibition of leukemia cell growth compared to the two-atom bridged analogue. | nih.govnih.gov |

| Side Chain Functionalization | Replacement of a 5"-furylmethyl moiety with piperidinyl, pyrrolidinyl, or dialkylamino groups. | Compounds with these modified side chains showed better anti-tumor activities. | mdpi.com |

Molecular Interactions and Biological Target Elucidation in Vitro and Preclinical Models

Investigation of Enzyme Inhibition Profiles of 5-(Anilinomethyl)pyrimidine-2,4-diamine and its Analogs

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore known for its interaction with various enzymes, most notably dihydrofolate reductase (DHFR). researchgate.net The core structure of this compound and its derivatives allows for potent and often selective inhibition of these biological targets. Research has focused on elucidating the specific interactions that drive this inhibition, exploring a range of enzymes from pathogenic organisms and mammalian sources.

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. sigmaaldrich.com This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for antimicrobial and anticancer therapies. sigmaaldrich.comwikipedia.org The 2,4-diaminopyrimidine moiety is a classic feature of DHFR inhibitors, mimicking the binding of the natural substrate. nih.govnih.gov

Analogs of this compound have been extensively studied as inhibitors of DHFR from a variety of opportunistic pathogens. The goal of these investigations is to develop agents that are highly potent against the pathogen's enzyme while sparing the host's counterpart.

Pneumocystis carinii and Toxoplasma gondii : These opportunistic pathogens are significant causes of morbidity in immunocompromised individuals. nih.gov Numerous studies have synthesized and evaluated pyrido[2,3-d]pyrimidine (B1209978) and furo[2,3-d]pyrimidine (B11772683) analogs, which are structurally related to this compound, as inhibitors of DHFR from both P. carinii (pcDHFR) and T. gondii (tgDHFR). For instance, 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines were found to be potent inhibitors of both pcDHFR and tgDHFR. nih.govmdpi.com Interestingly, in this series, the removal of methoxy (B1213986) or chloro groups from the aniline (B41778) ring did not generally diminish inhibitory activity against these pathogenic enzymes. nih.govmdpi.com Some analogs demonstrated inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov

Plasmodium falciparum : Malaria, caused by Plasmodium parasites, remains a major global health issue, and the parasite's DHFR is a validated drug target. acs.org A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines, which are close analogs of the target compound, were evaluated as inhibitors of P. falciparum DHFR (PfDHFR). These compounds showed promising inhibitory activity against both the wild-type and mutant forms of the enzyme, with inhibition constants (Kᵢ) as low as 1.3 nM for the wild-type enzyme. acs.org The 2,4-diaminopyrimidine scaffold is known to be effective against pyrimethamine-resistant strains of P. falciparum. sigmaaldrich.com

Escherichia coli and Lactobacillus casei : Bacterial DHFRs have long been a model for studying inhibitor binding. Quantitative structure-activity relationship (QSAR) studies on 2,4-diamino-5-(substituted-benzyl)pyrimidines against DHFR from E. coli and L. casei have revealed differences in how the enzymes accommodate various substituents on the benzyl (B1604629) ring. nih.gov These studies, aided by X-ray crystallography, provide a molecular basis for understanding inhibitor binding and selectivity among different bacterial species. nih.gov

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | T. gondii DHFR | 0.0047 | bldpharm.com |

| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.022 | bldpharm.com |

| 2,4-diamino-5-{4'-[N-(4"-carboxybenzyl)amino]-3'-nitrophenyl}-6-ethylpyrimidine | T. gondii DHFR | 0.0018 | nih.gov |

| 2,4-diamino-5-aryl-6-ethylpyrimidine analogs | P. carinii DHFR | Weak Inhibition | nih.gov |

A crucial aspect of developing effective anti-infective agents is ensuring they are selective for the pathogenic enzyme over the mammalian (host) enzyme, thereby minimizing toxicity. Consequently, studies on pyrimidine-2,4-diamine analogs almost invariably include a comparison against a mammalian DHFR, typically sourced from rat liver.

For example, while 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine was a potent inhibitor of T. gondii DHFR (IC₅₀ = 0.0047 µM), it was less active against rat liver DHFR (IC₅₀ = 0.026 µM), yielding a selectivity ratio of approximately 5.5. bldpharm.com Similarly, another analog, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, was more selective for P. carinii DHFR over rat liver DHFR compared to the clinical drug trimetrexate. bldpharm.com The design of these inhibitors often seeks to exploit subtle differences in the amino acid residues lining the active sites of the respective enzymes. nih.gov For instance, certain modifications to the anilino portion of the molecule can introduce favorable interactions with residues present in the pathogen's DHFR that are absent in the human enzyme, enhancing selectivity. nih.gov

While DHFR is the most prominent target, the versatile pyrimidine-2,4-diamine scaffold has been shown to inhibit other classes of enzymes.

GTSE1 (G2 and S-phase expressed 1): In the context of cancer research, a series of pyrimidine-2,4-diamine analogues were designed and found to suppress the transcription and expression of GTSE1. The lead compound from this series, Y18, inhibited cancer cell proliferation and migration, suggesting that GTSE1 is a viable target for this chemical class. libretexts.org

Sirtuin 5 (SIRT5): SIRT5 is a deacetylase enzyme implicated in various cellular processes, and its inhibition has shown therapeutic potential. A recent study developed a series of 2,4,5-trisubstituted pyrimidine (B1678525) derivatives as SIRT5 inhibitors. bldpharm.com The most potent compound identified was a substrate-competitive inhibitor with an IC₅₀ value of 310 nM, demonstrating that this scaffold can be optimized for potent and selective inhibition of sirtuins. bldpharm.com

Glutathione Reductase/Glutathione S-Transferase (GST): Glutathione-related enzymes are vital for maintaining cellular redox balance. Studies on pyrimidine derivatives have shown they can inhibit Glutathione S-Transferase (GST). youtube.com One investigation revealed that several pyrimidine compounds strongly inhibited the GST enzyme, with Kᵢ values in the micromolar range. youtube.com

Kinases: Protein kinases are key regulators of cell signaling and are major targets in oncology. The 2,4-diaminopyrimidine structure is a known "hinge-binding" motif for kinase inhibitors. Derivatives have been developed as potent inhibitors of various kinases, including Sky kinase, P. falciparum kinases (PfARK1, PfARK3, PfNEK3), and Spleen tyrosine kinase (Syk).

The potency of an inhibitor is quantified through kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%. The Kᵢ is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.

Enzyme assays are performed by measuring the rate of the reaction (velocity, V) at various substrate concentrations ([S]) both in the absence and presence of the inhibitor. For DHFR, the reaction is typically monitored by the decrease in absorbance at 340 nm as the cofactor NADPH is consumed. bldpharm.com From plots of V versus [S] (Michaelis-Menten plot) or 1/V versus 1/[S] (Lineweaver-Burk plot), the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) can be determined. Vₘₐₓ is the maximum rate of the reaction at saturating substrate concentrations, while Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ. The presence of an inhibitor alters these parameters depending on the mechanism of inhibition.

| Compound Type | Target Enzyme | Kᵢ Value | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine analog | Wild-type PfDHFR | 1.3 nM | - | acs.org |

| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine analog | Quadruple mutant PfDHFR | 13 nM | - | acs.org |

| 2,4-diamino-5-{4'-[N-[4"-(N"-methylcarbamoyl)benzyl]-N-methylamino]-3'-nitrophenyl}-6-ethylpyrimidine | Rat Liver DHFR | 0.00035 nM | - | nih.gov |

| 4-Amino-2-chloropyrimidine | Glutathione S-Transferase | 0.047 µM | - | youtube.com |

| 2,4,5-trisubstituted pyrimidine derivative (Compound 58) | Sirtuin 5 (SIRT5) | - | 310 nM (0.31 µM) | bldpharm.com |

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug design.

Competitive Inhibition: This is the most common mechanism for 2,4-diaminopyrimidine-based DHFR inhibitors. A competitive inhibitor structurally resembles the enzyme's natural substrate (dihydrofolate) and binds to the same active site. This binding is reversible and can be overcome by increasing the concentration of the substrate. In kinetic studies, a competitive inhibitor increases the apparent Kₘ of the enzyme but does not affect the Vₘₐₓ.

Non-Competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. A non-competitive inhibitor decreases the Vₘₐₓ but does not change the Kₘ. Some pyrimidine derivatives have been reported to act as non-competitive inhibitors of Glutathione S-Transferase. youtube.com

Substrate-Competitive Inhibition: This is a term often used interchangeably with competitive inhibition, emphasizing that the inhibitor competes directly with the substrate. The potent inhibitor of SIRT5 derived from a 2,4,5-trisubstituted pyrimidine scaffold was demonstrated to be a substrate-competitive inhibitor. bldpharm.com

Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Receptor Binding Studies and Receptor Subtype Selectivity (e.g., Serotonin (B10506) 5-HT6R)

There is no available information on binding affinities, dissociation constants (Kd), or inhibition constants (Ki) of this compound for the serotonin 5-HT6 receptor or any other receptor subtype.

Nucleic Acid Interactions (e.g., DNA/RNA binding, intercalation studies)

No studies detailing the interaction of this compound with DNA or RNA through methods such as intercalation assays, spectroscopic analysis, or other binding studies have been found.

Cellular Target Validation in Preclinical Cell Lines

Target Engagement Assays

There is no published data from target engagement assays, such as cellular thermal shift assays (CETSA) or other methods, that would confirm the direct binding of this compound to any specific cellular target.

Pathway Analysis and Downstream Biological Effects (e.g., phosphorylation inhibition)

Without confirmed cellular targets, there is no information on the specific signaling pathways modulated by this compound or its effects on downstream biological processes like phosphorylation of key signaling proteins.

Due to the absence of specific research findings for this compound in these areas, it is not possible to provide a scientifically accurate and detailed article as per the requested outline and instructions. The generation of content would require speculation beyond the available evidence, which would compromise the integrity and factual basis of the article.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Modification and Activity Profiling of 5-(Anilinomethyl)pyrimidine-2,4-diamine Analogs

The core scaffold of this compound offers several positions for chemical modification to probe the SAR. These include the pyrimidine (B1678525) ring, the aniline (B41778) ring, and the methylene (B1212753) bridge connecting them.

Pyrimidine Ring Modifications: The 2,4-diamino substitution on the pyrimidine ring is a critical feature. It mimics the pteridine (B1203161) ring of the endogenous substrate, dihydrofolate, and is essential for forming key hydrogen bond interactions within the active site of DHFR. mdpi.com Modifications at other positions of the pyrimidine ring are also explored. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized to act as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and CDK9. researchgate.net

Aniline Ring Substitutions: The aniline (or benzyl) ring fits into a hydrophobic pocket of the target enzyme. Systematic substitution on this ring has been a major strategy to enhance potency and selectivity. For example, in the development of trimethoprim (B1683648), a classic 2,4-diamino-5-benzylpyrimidine DHFR inhibitor, substitutions on the benzyl (B1604629) ring were crucial. mdpi.comsigmaaldrich.com The introduction of methoxy (B1213986) groups, as seen in trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine], significantly influences binding affinity. mdpi.com In other studies, various substituents on the phenyl ring of N2,N4-disubstituted pyrimidine-2,4-diamines were explored to optimize inhibitory activity against CDK2 and CDK9. rsc.org

Methylene Bridge Modifications: The linker between the pyrimidine and phenyl rings also plays a role in orienting the two moieties correctly within the enzyme's active site. While the anilinomethyl linker is common, variations have been explored. For instance, replacing the benzyl group with (1,2-dihydro-6-quinolyl)methyl groups led to analogs with high activity and specificity for bacterial DHFR. nih.gov

The activity profile of these analogs is typically assessed through in vitro enzyme inhibition assays (e.g., measuring IC50 values against DHFR) and whole-cell activity assays against various pathogens or cancer cell lines. nih.govnih.gov A summary of representative SAR findings is presented below.

| Scaffold/Analog Class | Modification Site | Observed Effect on Activity | Target | Reference |

|---|---|---|---|---|

| 2,4-Diamino-5-benzylpyrimidines | Benzyl Ring | Introduction of methoxy groups (e.g., trimethoxy) enhances potency. | DHFR | mdpi.com |

| N2,N4-Disubstituted pyrimidine-2,4-diamines | N-phenyl substituents | Altering substituents on the phenyl ring modulates CDK2/CDK9 inhibition. | CDK2/CDK9 | rsc.org |

| 2,4-Diamino-5-[(quinolyl)methyl]pyrimidines | Replacement of benzyl with dihydroquinolyl | Increased activity and selectivity for bacterial DHFR. | Bacterial DHFR | nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Chlorination at C5 of pyrimidine | Potent dual inhibition of CDK6 and CDK9. | CDK6/CDK9 | researchgate.net |

Elucidation of Key Pharmacophoric Features for Target Binding and Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For 2,4-diaminopyrimidine-based inhibitors, several key pharmacophoric features have been identified through structural and computational studies. nih.govnih.gov

Hydrogen Bond Donors: The 2- and 4-amino groups on the pyrimidine ring are crucial hydrogen bond donors. In the context of DHFR, these groups typically form hydrogen bonds with conserved acidic residues (e.g., Aspartate) and backbone carbonyls in the enzyme's active site. mdpi.com

Aromatic/Hydrophobic Region: The aniline or benzyl moiety at the 5-position occupies a hydrophobic pocket. The nature and substitution pattern of this ring are critical for achieving high affinity and selectivity. nih.gov

Spatial Arrangement: The relative orientation of the hydrogen-bonding pyrimidine unit and the hydrophobic aniline/benzyl group, dictated by the methylene linker, is essential for fitting into the target's active site.

A pharmacophore model for Mycobacterium avium complex (MAC) DHFR inhibitors based on 2,4-diamino-5-deazapteridines (structurally related to 2,4-diaminopyrimidines) identified two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature as essential for activity. nih.gov Such models are invaluable for guiding the design of new analogs and for virtual screening efforts. nih.gov

Impact of Stereochemistry on Biological Activity

The parent compound, this compound, is achiral. However, stereochemistry can become a critical factor when modifications introduce chiral centers into the molecule. This could occur through substitution on the methylene bridge or by introducing substituents with stereocenters onto the aniline ring.

Although specific studies on chiral analogs of this compound are not prevalent, the principles of stereoselectivity in drug action are well-established. Enantiomers of a chiral drug can exhibit significant differences in biological activity, with one enantiomer often being much more potent than the other (the eutomer vs. the distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.

For example, if a chiral center were introduced in the linker, the (R) and (S) enantiomers would position the aniline ring differently within the hydrophobic pocket of a target enzyme. This could lead to one enantiomer forming more favorable van der Waals contacts or avoiding steric clashes, resulting in higher binding affinity and inhibitory potency. Therefore, should synthetic routes lead to chiral analogs, the separation and individual biological evaluation of the enantiomers would be a crucial step in the drug development process.

Computational and Chemoinformatic Approaches to SAR/QSAR

Computational methods are indispensable tools for modern drug discovery, allowing for the rationalization of SAR data and the prediction of activity for novel compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. openrepository.com These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) to predict the activity (e.g., pIC50) of new or untested compounds.

For pyrimidine derivatives, various QSAR studies have been successfully conducted. For instance, a study on pyrimidine-4,6-diamines as JAK3 inhibitors developed robust QSAR models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. openrepository.com The models showed high predictive power, with R² values of 0.89 for MLR and 0.95 for ANN, indicating a strong correlation between the selected descriptors and the inhibitory activity. openrepository.com Such models not only predict activity but also provide insights into which properties are most important for potency, guiding further design efforts.

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

|---|---|---|

| Electronic | Partial charge on an atom | Influences electrostatic and hydrogen bonding interactions. |

| Topological | Molecular Connectivity Index | Relates to molecular size, shape, and branching. |

| Hydrophobicity | LogP | Crucial for binding to hydrophobic pockets and for membrane permeability. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule or a substituent. |

Pharmacophore models, derived from the key features described in section 4.2, can be used as 3D queries to search large chemical databases for novel compounds that possess the same essential features. This process is known as pharmacophore-based virtual screening. nih.gov

The workflow typically involves:

Model Generation: A pharmacophore model is built based on a set of known active ligands or the structure of the ligand-target complex. nih.gov

Database Screening: The model is used to screen a library of millions of compounds, filtering for molecules that match the pharmacophore's features and spatial constraints. nih.gov

Hit Selection and Docking: The resulting "hits" are often further prioritized using molecular docking simulations, which predict how the molecule might bind to the target's active site and estimate the binding affinity.

Experimental Validation: The most promising candidates are then synthesized and tested experimentally to confirm their activity.

This approach has successfully identified novel inhibitors for various targets. For example, a pharmacophore model was used to screen for new inhibitors of Plasmodium falciparum 5-aminolevulinate synthase, leading to the identification of potential new antimalarial compounds. nih.gov For 2,4-diaminopyrimidine (B92962) analogs, this technique allows for the rapid exploration of diverse chemical scaffolds that retain the key binding features, potentially leading to the discovery of compounds with novel properties. nih.gov

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations of 5-(Anilinomethyl)pyrimidine-2,4-diamine

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For flexible molecules like this compound, which possesses several rotatable bonds, determining the preferred conformation is key to understanding its interaction with target proteins.

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time, providing insights into its flexibility and stability in different environments. While specific MD studies on the parent compound this compound are not extensively detailed in the provided results, the principles of conformational analysis have been applied to similar 2,4-diaminopyrimidine (B92962) derivatives. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that different crystallization solvents can lead to the isolation of distinct conformational polymorphs. mdpi.com This highlights the influence of the environment on molecular conformation. In one such study, two different polymorphs were identified, with the variation in conformation attributed to the demands of molecular packing in the crystal lattice. mdpi.com

In the context of drug design, understanding the conformational flexibility of the linker between the pyrimidine (B1678525) ring and the anilino group is critical. The relative orientation of these two moieties, governed by the torsion angles of the linker, will significantly impact how the molecule fits into a binding pocket. For example, in a study of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine, the adamantyl group's orientation relative to the pyrimidine ring was found to be a critical determinant of its inhibitory activity. nih.gov Similarly, for this compound, the spatial arrangement of the aniline (B41778) ring with respect to the diaminopyrimidine core is expected to be a key factor in its biological function.

Quantum Chemical Calculations (e.g., DFT studies of electronic structure, reactivity parameters)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. These methods provide valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

DFT studies have been performed on various pyrimidine derivatives to understand their chemical reactivity and stability. researchgate.netmdpi.com For instance, calculations on 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] revealed it to be a stable structure with a high electrophilic nature. mdpi.com The analysis of HOMO-LUMO energy gaps helps in understanding the charge transfer interactions within the molecule and its potential to interact with other species. mdpi.com

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are particularly useful for identifying the electron-rich and electron-deficient regions of a molecule. mdpi.com These maps can predict sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding ligand-receptor interactions. mdpi.com For this compound, the nitrogen atoms of the pyrimidine ring and the amino groups are expected to be electron-rich regions, capable of acting as hydrogen bond acceptors, while the amino protons can act as hydrogen bond donors.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. The 2,4-diaminopyrimidine scaffold is a common feature in molecules targeting various enzymes, including dihydrofolate reductase (DHFR) and protein kinases.

Molecular docking studies have been successfully employed to predict the binding modes of 2,4-diaminopyrimidine derivatives in the active sites of their biological targets. For instance, in the context of Plasmodium falciparum DHFR (PfDHFR), docking studies of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines have been conducted. nih.gov These studies revealed that at physiological pH, the pyrimidine ring can be protonated at the N1 position, enabling electrostatic interactions with key residues like Asp54 in the active site. nih.gov

The orientation of the substituent at the 5-position of the pyrimidine ring is critical for binding affinity. In the case of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine, the conformation of the adamantyl group was found to be crucial for fitting into the binding site of dihydrofolate reductase. nih.gov A comparison with a less active naphthyl analogue showed that the different spatial arrangement of the 5-substituent was responsible for the disparity in activity. nih.gov Similarly, for this compound, the docking poses would elucidate how the anilinomethyl group orients itself within the target's binding pocket to maximize favorable interactions.

Docking studies on pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors have also provided valuable insights into their binding modes. mdpi.com The ability of these compounds to maintain strong binding interactions with the target receptors, similar to known inhibitors, underscores the predictive power of docking simulations. mdpi.com

Beyond predicting the binding pose, molecular docking provides quantitative estimates of the binding affinity, often expressed as a docking score or binding energy. These scores help in ranking potential inhibitors. Furthermore, a detailed analysis of the ligand-protein interactions, particularly hydrogen bonds, is essential for understanding the stability of the complex.

In studies of pyrimidine derivatives targeting PfDHFR, the formation of hydrogen bonds between the 2,4-diamino groups of the pyrimidine ring and acidic residues in the enzyme's active site is a hallmark of their binding. nih.gov For example, a crucial salt-bridge interaction with Asp54 has been identified. nih.gov

In the case of antibacterial pyrimidine derivatives, molecular docking has revealed high binding affinities within the active sites of proteins like carotenoid dehydrosqualene synthase. mdpi.com The stability of the resulting complexes was confirmed by the formation of multiple conventional hydrogen bonds. mdpi.com The calculated low inhibition constant (Ki) values further supported the strong binding. mdpi.com

The table below summarizes findings from molecular docking studies on various 2,4-diaminopyrimidine derivatives, highlighting the common interaction patterns that would be relevant for this compound.

| Compound Class | Target Protein | Key Interactions | Reference |

| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Electrostatic interaction with Asp54, hydrogen bonds from 2,4-diamino groups. | nih.gov |

| 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] | Carotenoid Dehydrosqualene Synthase (CrtM) | Multiple conventional hydrogen bonds, resulting in low binding energy (-7.97 kcal/mol) and a low inhibition constant (1.43 µM). | mdpi.com |

| Pyrido[2,3-d]pyrimidines | VEGFR-2 and HER-2 | Strong binding interactions and similar binding modes to known inhibitors. | mdpi.com |

Ligand-Based and Structure-Based Design Approaches Utilizing the 2,4-Diaminopyrimidine Scaffold

Both ligand-based and structure-based design strategies are pivotal in the development of novel drugs. The 2,4-diaminopyrimidine scaffold has been extensively utilized in both approaches due to its proven success as a pharmacophore.

Ligand-based design relies on the knowledge of known active molecules to develop new compounds. This often involves creating pharmacophore models that define the essential structural features required for biological activity. The 2,4-diaminopyrimidine moiety itself is a classic example of a pharmacophore for DHFR inhibitors, mimicking the binding of the natural substrate, dihydrofolate. nih.govacs.org The development of hybrid molecules, such as those combining the 2,4-diaminopyrimidine and arylthiazole scaffolds, is a ligand-based strategy aimed at creating novel anticancer agents. nih.gov

Structure-based design , on the other hand, utilizes the three-dimensional structure of the target protein to design ligands that can bind to it with high affinity and selectivity. This approach has been successfully applied to develop novel 2,4-diaminopyrimidine derivatives as inhibitors of various enzymes. For instance, structure-based design was used to develop potent caspase-1 inhibitors, where molecular docking provided insights into the specific binding interactions required for inhibition. nih.gov The design of novel antifolates based on the furo[2,3-d]pyrimidine (B11772683) scaffold as dual inhibitors of DHFR and thymidylate synthase also benefited from structure-based approaches. nih.gov

The versatility of the 2,4-diaminopyrimidine scaffold allows for its incorporation into a wide range of molecular architectures to target different enzymes. The anilinomethyl substituent in this compound offers a vector for modification, enabling chemists to fine-tune the compound's properties to achieve desired potency and selectivity against a specific biological target.

Preclinical Research in Biological Systems in Vitro and Ex Vivo

Biological Activity in Cell Culture Models (Non-Clinical)

In vitro studies using cell culture models are fundamental in elucidating the biological effects of new chemical entities. For 5-(anilinomethyl)pyrimidine-2,4-diamine and its analogs, these studies have provided crucial insights into their anticancer potential.

Cell Line Specificity and Assay Methodologies

The anticancer activity of pyrimidine-2,4-diamine analogues has been evaluated against various cancer cell lines. For instance, the active compound Y18, a pyrimidine-2,4-diamine analogue, was investigated for its effects on colorectal cancer (CRC) HCT116 cells and non-small cell lung cancer (NSCLC) A549 cells. nih.gov The methodologies employed to assess biological activity are diverse and include assays to measure cell proliferation, such as the MTT assay, which was used to evaluate the cytotoxicity of novel aminopyrimidine-2,4-diones against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. nih.gov

Another study utilized the sulforhodamine B (SRB) assay to determine the dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells by certain pyrimidine (B1678525) derivatives. nih.gov The choice of cell line is critical, as the response to a given compound can be highly cell-type specific. For example, the effects of toxic chemicals on the release of pyrimidines were shown to differ between hamster embryo cells and BF lymphoblastoid cells, potentially due to differences in their metabolic enzyme activities. nih.gov

Table 1: Cell Line Specificity and Assay Methodologies for Pyrimidine-2,4-diamine Analogs

| Compound/Analog | Cell Line(s) | Assay Methodology | Reference |

| Y18 | HCT116 (Colorectal Cancer), A549 (Non-Small Cell Lung Cancer) | Cell proliferation, adhesion, migration, and invasion assays | nih.gov |

| Aminopyrimidine-2,4-diones | MDA-MB-231 (Breast Cancer), HT-29 (Colorectal Cancer), U-937 (Renal Cancer) | MTT assay | nih.gov |

| Pyrimidine derivatives L1 & L2 | THP-1 (Human Leukemia Monocytic) | Sulforhodamine B (SRB) assay | nih.gov |

| Various toxic chemicals | Hamster embryo cells, BF lymphoblastoid cells | Measurement of pyrimidine release | nih.gov |

Dose-Response Studies at the Cellular Level

Dose-response studies are essential for characterizing the potency of a compound. For pyrimidine derivatives, these studies have demonstrated a clear relationship between the concentration of the compound and its biological effect. In the investigation of pyrimidine derivatives L1 and L2, a dose-dependent inhibition of LPS-stimulated THP-1 cell growth was observed. nih.gov Similarly, the cytotoxicity of novel aminopyrimidine-2,4-diones was found to be dose-dependent in various cancer cell lines. nih.gov

The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency. For example, a study on 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines as inhibitors of dihydrofolate reductase (DHFR) from various pathogens reported IC50 values in the nanomolar range, indicating high potency. nih.gov Specifically, one analog demonstrated an IC50 of 23 nM against Pneumocystis carinii DHFR and 5.5 nM against Toxoplasma gondii DHFR. nih.gov

Table 2: Dose-Response Data for Pyrimidine-2,4-diamine Analogs

| Compound/Analog | Cell Line/Target | Observed Effect | IC50 Value | Reference |

| Pyrimidine derivatives L1 & L2 | THP-1 | Inhibition of cell growth | Dose-dependent | nih.gov |

| Aminopyrimidine-2,4-diones | MDA-MB-231, HT-29, U-937 | Cytotoxicity | Not specified | nih.gov |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (28) | Pneumocystis carinii DHFR | Enzyme inhibition | 23 nM | nih.gov |

| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine (28) | Toxoplasma gondii DHFR | Enzyme inhibition | 5.5 nM | nih.gov |

Mechanistic Cell-Based Assays

Mechanistic assays are employed to understand how a compound exerts its biological effects at the cellular level. For pyrimidine-2,4-diamine analogues, these assays have revealed several key mechanisms of action.

Cell Cycle Arrest and Senescence: The pyrimidine-2,4-diamine analogue Y18 was found to induce robust cell cycle arrest and cell senescence in cancer cells, which was linked to the persistence of DNA damage. nih.gov Another study on a different aminopyrimidine derivative showed that it triggered apoptosis and halted cell growth at the G2/M phase. nih.gov Cellular senescence, characterized by a state of durable cell cycle arrest, has also been observed as a response to certain toxins in oral keratinocytes, involving increased senescence-associated β-galactosidase (SA-β-gal) activity. nih.gov The inhibition of polyamine catabolism has also been shown to reduce cellular senescence by suppressing the increase in SA-β-gal activity and the level of p21, a protein involved in cell-cycle arrest. mdpi.com

Adhesion, Migration, and Invasion: Compound Y18 exhibited significant inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro, which are critical processes in cancer metastasis. nih.gov

Protein Succinylation and Proinflammatory Cytokines Release: While direct evidence for the effect of this compound on protein succinylation is not readily available in the provided context, the broader class of pyrimidine derivatives has been studied for its role in inflammation. For instance, some pyrimidine derivatives have been shown to inhibit the production of proinflammatory cytokines like IL-6 and nitric oxide (NO) in LPS-stimulated macrophages. mdpi.com Another study demonstrated that a pleuromutilin (B8085454) derivative containing a diaminopyrimidine moiety could decrease the secretion of IL-6 and TNF-α inflammatory cytokines in a murine skin wound model. mdpi.com

Ex Vivo Tissue Culture Studies

Ex vivo studies, which involve the use of tissues or cells taken directly from a living organism and cultured in a laboratory environment, provide a bridge between in vitro and in vivo research. A study on novel 2,4-diaminopyrimidines bearing a tetrahydronaphthalenyl moiety reported promising pharmacological results in ex vivo studies, although specific details of the ex vivo methodologies and findings were not elaborated in the abstract. nih.gov This indicates that such studies are a component of the preclinical evaluation of this class of compounds.

Mechanistic Insights from Preclinical Animal Models (Excluding Clinical Outcomes and Safety/Toxicity)

Preclinical animal models are invaluable for understanding the in vivo mechanisms of action of a drug candidate.

Target Engagement and Biomarker Modulation in Animal Tissues

Studies in animal models have provided evidence for the target engagement and biomarker modulation of pyrimidine-2,4-diamine analogues. The compound Y18 was shown to suppress the transcription and expression of its target, GTSE1, in tumor tissues. nih.gov In a different study, a lead molecule from a series of imidazo[1,2-a]pyrimidine-2-carboxamides demonstrated potent and selective inhibition of dipeptidyl peptidase-4 (DPP4) and displayed excellent pharmacokinetic profiles and in vivo efficacy in ob/ob mice. nih.gov Furthermore, a pleuromutilin derivative with a diaminopyrimidine component was found to reduce the bacterial burden and decrease the secretion of inflammatory cytokines IL-6 and TNF-α in a murine skin infection model. mdpi.com

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for separating "5-(Anilinomethyl)pyrimidine-2,4-diamine" from starting materials, byproducts, and degradants, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of synthesized "this compound". Reversed-phase HPLC (RP-HPLC) is commonly employed for pyrimidine (B1678525) derivatives, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from standards of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS is particularly valuable for quantifying the compound in complex biological samples, such as cell lysates or plasma. nih.gov The use of techniques like ion-pairing reversed-phase UPLC-MS/MS allows for the sensitive and simultaneous analysis of multiple pyrimidine-related metabolites. nih.gov For "this compound," LC-MS provides not only retention time data but also a mass-to-charge ratio, offering a high degree of specificity for identification and quantification, often using multiple-reaction monitoring (MRM) for enhanced sensitivity. nih.govnih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Pyrimidine Derivatives

| Parameter | HPLC for Purity | LC-MS for Quantification |

|---|---|---|

| Column | Reversed-phase C18, 5 µm | Reversed-phase C18, <2 µm |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid | Gradient of water and acetonitrile with an ion-pairing agent (e.g., DBAA) nih.gov |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 260 nm) researchgate.net | Triple Quadrupole Mass Spectrometer nih.gov |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive/Negative Mode nih.gov |

| Analysis Mode | N/A | Multiple Reaction Monitoring (MRM) nih.gov |

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental to confirming the chemical structure of "this compound" and investigating its interactions with biological macromolecules.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the synthesized structure of "this compound" by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons on the pyrimidine ring, the aniline (B41778) ring, the methylene (B1212753) bridge, and the amine groups. The chemical shifts (δ) and coupling patterns of these protons confirm their connectivity. For instance, aromatic protons typically resonate between δ 6.5 and 9.2 ppm, while amino protons can appear as broad singlets. nih.govnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and their chemical shifts are indicative of their hybridization and bonding environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine C2 | - | ~158 |

| Pyrimidine C4 | - | ~160 |

| Pyrimidine C5 | - | ~105 |

| Pyrimidine C6 | ~7.5-7.8 (singlet) | ~155 |

| Methylene (-CH₂-) | ~4.0-4.5 (doublet, coupled to NH) | ~40 |

| Aniline C1' (ipso) | - | ~145 |

| Aniline C2'/C6' | ~6.7-6.9 (doublet) | ~115 |

| Aniline C3'/C5' | ~7.1-7.3 (triplet) | ~130 |

| Aniline C4' | ~6.8-7.0 (triplet) | ~120 |

| 2-NH₂ | ~5.5-6.5 (broad singlet) | - |

| 4-NH₂ | ~6.5-7.5 (broad singlet) | - |

| Anilino NH | ~5.0-6.0 (triplet, coupled to CH₂) | - |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. bioradiations.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. The fragmentation pattern, induced by techniques like electron impact (EI) or collision-induced dissociation (CID), provides a fingerprint that helps confirm the structure by showing the loss of specific fragments (e.g., loss of the aniline group). bioradiations.com

IR Spectroscopy: This technique identifies the functional groups present in the molecule based on their characteristic vibration frequencies. For "this compound," the IR spectrum would show distinct absorption bands for N-H stretching (from the amino and anilino groups, typically 3100-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic rings (~1500-1650 cm⁻¹), and N-H bending vibrations. acs.orggoogle.com

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine and aniline rings contain chromophores that absorb UV light at specific wavelengths. This technique can be used for quantitative analysis based on the Beer-Lambert law and to study binding interactions with proteins, as complex formation can lead to shifts in the absorption spectrum (hyperchromic or hypochromic effects). nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and its precise binding mode within a biological target, such as a protein kinase. uniroma1.it To achieve this, the compound must be co-crystallized with its purified target protein. The resulting electron density map reveals the atomic coordinates of the compound and the surrounding amino acid residues of the protein. This provides invaluable insight into the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For example, crystallographic studies of similar aminopyrimidine inhibitors bound to kinases have revealed key hydrogen bond interactions with the kinase hinge region, a common binding motif for this class of compounds. uniroma1.itresearchgate.net

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

To understand the biological activity of "this compound," it is essential to quantify its binding affinity for its target protein. SPR and ITC are powerful, label-free biophysical techniques used for this purpose. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time optical sensing technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. nih.govbioradiations.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). nih.gov A lower Kₑ value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change (either released or absorbed) that occurs upon the binding of a ligand to a macromolecule. researchgate.netnih.gov In a typical experiment, small aliquots of "this compound" are injected into a sample cell containing the target protein. The resulting heat change is measured after each injection until the protein is saturated. Analysis of the binding isotherm yields a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.gov This information helps to elucidate the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic interactions).

Table 3: Information Gained from SPR and ITC Analysis

| Technique | Key Parameters Measured | Primary Insights |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₑ (off-rate), Kₑ (affinity) nih.gov | Binding kinetics, target residence time, binding affinity |

| Isothermal Titration Calorimetry (ITC) | Kₑ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) nih.gov | Binding affinity, thermodynamic driving forces of binding |

Future Directions and Emerging Research Avenues for 5 Anilinomethyl Pyrimidine 2,4 Diamine Research

Development of Advanced Analogues with Enhanced Selectivity or Potency for Specific Research Targets

A primary focus of ongoing research is the rational design and synthesis of new 2,4-diaminopyrimidine (B92962) analogues with improved potency and selectivity for specific biological targets. rsc.orgresearchgate.net The core pyrimidine (B1678525) structure is an ideal and versatile scaffold for generating libraries with drug-like properties, as it can be readily modified to optimize interactions with target proteins. mdpi.comnih.gov

Researchers are actively developing derivatives to target a range of diseases. For instance, a series of pyrimidine-2,4-diamine analogues were designed and synthesized to investigate their anticancer activity against colorectal and non-small cell lung cancer cells. nih.gov One promising compound from this series, Y18, was found to inhibit cancer cell proliferation by suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1). nih.gov Similarly, other novel 2,4-diaminopyrimidine derivatives have been developed as potent antitumor agents, with some compounds showing excellent potency against cancer cell lines such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast adenocarcinoma). rsc.orgresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the pyrimidine core and its substituents to enhance biological activity. rsc.org For example, in the development of antibacterial agents, specific substitutions on the dihydroquinoline ring of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines were found to be responsible for high selectivity and potent inhibition of bacterial dihydrofolate reductase (DHFR). nih.gov Another study focused on creating 2,4-diamino-5-benzylpyrimidine derivatives as selective inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov

The table below summarizes the development of selected advanced analogues and their targeted activities.

| Compound/Analogue Class | Target | Therapeutic Area | Key Findings | Reference(s) |

| Compound Y18 | GTSE1 | Oncology | Significantly inhibited cancer cell proliferation, migration, and invasion by suppressing GTSE1 expression. | nih.gov |

| Compounds 9k and 13f | Not specified | Oncology | Showed potent antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines. | rsc.orgresearchgate.net |

| Dihydroquinolylmethyl analogues | Dihydrofolate Reductase (DHFR) | Infectious Disease | Exhibited high activity and specificity for bacterial DHFR compared to the host enzyme. | nih.gov |

| Caspase-1 Inhibitors | Caspase-1 | Inflammatory Diseases | Six 2,4-diaminopyrimidine derivatives showed significant enzymatic inhibition with IC₅₀ values ranging from 0.022 to 0.078 µM. | nih.gov |

| Aurora Kinase Inhibitors | Aurora Kinases | Oncology | A novel pyrimidine-2,4-diamine derivative was found to suppress cell viability and spindle assembly checkpoint activity by targeting Aurora kinases. | nih.gov |

Exploration of Novel Biological Targets for the Pyrimidine-2,4-diamine Scaffold

The inherent versatility of the pyrimidine-2,4-diamine scaffold makes it a privileged structure capable of interacting with a wide range of biological targets beyond its traditional applications. mdpi.comresearchgate.net Pyrimidine derivatives are essential building blocks of DNA and RNA, and their ability to mimic these natural structures allows them to interact with numerous enzymes and proteins involved in cellular processes. researchgate.netmdpi.com

Current research is expanding the scope of targets for this scaffold. Novel derivatives are being investigated as dual-target inhibitors, such as those targeting both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), which are implicated in cancer. mdpi.com The pyrimidine-amine moiety has been identified as a key interaction element within the binding sites of these proteins. mdpi.com

Other emerging targets include:

Caspase-1: Structure-based design has led to the development of 2,4-diaminopyrimidine derivatives as potent inhibitors of caspase-1, an enzyme involved in inflammatory processes. nih.gov This opens up potential therapeutic strategies for chronic inflammatory diseases. nih.gov

Aurora Kinases: These are critical regulators of mitosis, and a novel pyrimidine-2,4-diamine derivative was discovered to inhibit their activity, suggesting a role in developing mitosis-targeting cancer therapies. nih.gov

GTSE1: Recently identified as a target for this scaffold, the suppression of GTSE1 by the analogue Y18 highlights a new mechanism for the anticancer effects of pyrimidine-2,4-diamines. nih.gov

Kinases in General: The 2- and 4-aminopyrimidine (B60600) structures are widely used as hinge-binding scaffolds in the design of kinase inhibitors, indicating a vast, underexplored space of potential kinase targets. researchgate.net

This exploration into new targets is often facilitated by screening diverse libraries of pyrimidine compounds against various enzymes and receptors, uncovering previously unknown biological activities. nih.gov

Integration with High-Throughput Screening (HTS) Methodologies for Library Expansion

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, and its integration with the chemistry of pyrimidine-2,4-diamines is a key future direction. nih.gov The pyrimidine core is an ideal modular scaffold for generating large, diversified chemical libraries for screening. mdpi.comnih.gov

A particularly powerful approach is the use of DNA-Encoded Library Technology (DELT). nih.gov DELT allows for the rapid generation and interrogation of libraries containing billions of molecules, where each small molecule is covalently linked to a unique DNA tag for identification. nih.gov Recently, three DNA-encoded libraries were synthesized based on different functionalized pyrimidine cores. Screening these libraries against the epigenetic regulator BRD4 successfully identified compounds with nanomolar inhibitory activity. nih.gov

The synthetic tractability of the pyrimidine scaffold is a major advantage for library expansion. mdpi.com Strategies include:

Sequential Displacement: Using starting materials like 2,4,6-trichloropyrimidine, diverse amine-substituted derivatives can be created through sequential displacement of chloride atoms via SNAr reactions or cross-coupling reactions. nih.gov

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple building blocks, further accelerating the creation of diverse pyrimidine libraries. acs.org

Phenolic Condensation: A one-step synthesis has been developed that involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with various phenols, providing a direct route to new trimethoprim (B1683648) analogues and other derivatives. sigmaaldrich.com

These methodologies enable the construction of vast and structurally diverse libraries, significantly increasing the probability of discovering novel hits against a wide range of therapeutic targets through HTS campaigns. nih.gov

Applications of 5-(Anilinomethyl)pyrimidine-2,4-diamine as Chemical Probes or Research Tools

Beyond direct therapeutic applications, highly potent and selective derivatives of this compound are valuable as chemical probes. chemicalprobes.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study the biological function of that target in cellular and organismal systems. chemicalprobes.orgmdpi.com

The development of analogues with high selectivity for specific targets, as discussed in section 8.1, is the first step toward creating a useful chemical probe. For example:

An analogue with high selectivity for GTSE1 could be used to investigate the specific roles of this protein in cell cycle progression and DNA damage response, separate from other cellular effects. nih.gov

A selective Aurora kinase inhibitor derived from the pyrimidine-2,4-diamine scaffold could help dissect the complex signaling pathways involved in mitosis and the spindle assembly checkpoint. nih.gov

Selective inhibitors of microbial DHFR serve as tools to study drug resistance mechanisms and explore the biology of pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov

The creation of these research tools is critical for target validation and for exploring the fundamental chemical biology of various life processes. chemscene.com The availability of well-characterized chemical probes derived from the pyrimidine-2,4-diamine scaffold will empower the scientific community to investigate complex biological questions with greater precision. chemicalprobes.org

Theoretical and Computational Advances in Rational Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of this compound derivatives. These methods provide critical insights into how these molecules interact with their biological targets at an atomic level, guiding the synthesis of more effective compounds. nih.gov

Key computational approaches include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD can be used to design ligands that fit precisely into the binding site. This approach was successfully used to develop novel 2,4-diaminopyrimidine derivatives as potent caspase-1 inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. Docking studies have been used to understand the binding modes of pyrimidine-2,4-dione derivatives to BRD4 and PLK1, revealing key hydrogen bond and hydrophobic interactions that are crucial for inhibitory activity. mdpi.com

Conformational Analysis: Understanding the stable three-dimensional shapes (conformations) a molecule can adopt is vital for predicting its biological activity. The four low-energy conformations of pyrimidine-2,4-diamine inhibitors have been optimized and studied computationally to better understand their interactions with viral reverse transcriptase enzymes. researchgate.net

Molecular Modeling for SAR Analysis: Computational models can help explain the structure-activity relationships observed experimentally. For instance, molecular models were used to propose the probable interactions between dihydroquinoline-pyrimidine analogues and bacterial DHFR, explaining their high selectivity. nih.gov

These theoretical and computational advances enable a more rational, hypothesis-driven approach to drug design, reducing the trial-and-error nature of traditional synthesis and leading to the more efficient development of optimized this compound analogues. nih.govsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Anilinomethyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound is typically synthesized via condensation of substituted benzyl chlorides (e.g., 2-chloro-3,5-dimethoxybenzyl chloride) with pyrimidine-2,4-diamine under basic conditions. Sodium methoxide is commonly used to facilitate nucleophilic substitution. Optimization strategies include:

- Continuous flow reactors for improved scalability and reduced side reactions.

- Purification techniques such as recrystallization or column chromatography to enhance purity (>95%) .

- Key Parameters : Reaction temperature (60–80°C), molar ratios (1:1.2 for amine:benzyl chloride), and solvent selection (e.g., DMF or THF).

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- NMR Analysis :

- 1H NMR : Peaks at δ 3.89 ppm (s, CH2 bridge), δ 7.17–7.23 ppm (aromatic protons), and δ 5.70 ppm (NH2 groups) confirm substitution patterns .

- 13C NMR : Signals at ~158 ppm (pyrimidine C2/C4) and ~125–135 ppm (aromatic carbons) validate the core structure.

- Mass Spectrometry : Molecular ion peak at m/z 294.74 (M+H⁺) aligns with the molecular formula C13H15ClN4O2 .

Q. What in vitro assays are suitable for preliminary screening of biological activity in pyrimidine derivatives like this compound?

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using ATP-coupled luminescence or fluorescence-based readouts. IC50 values are calculated via dose-response curves .

- Antimicrobial Screening : Broth microdilution assays against S. aureus or E. coli (MIC determination) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with kinase targets?

- Methodology :

- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation.

- Target Selection : Crystal structures of kinases (e.g., PDB ID: 1M17 for CDK2) are used to map hydrogen bonding (e.g., NH2 groups with Glu81) and hydrophobic interactions (chlorophenyl moiety with Leu83) .

- Validation : Compare predicted binding energies with experimental IC50 values to refine models.

Q. What experimental strategies resolve discrepancies in reported biological activity data for pyrimidine derivatives?

- Approach :

- Batch Reproducibility : Verify purity (>98% via HPLC) and solvent residues (e.g., DMSO) that may affect assays.

- Cellular Context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess cell-type-specific effects .

- Mechanistic Profiling : Use phosphoproteomics to confirm kinase target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

- Key Modifications :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) on the aniline ring to enhance π-stacking with kinase active sites.

- Scaffold Hybridization : Fuse pyrrolo[2,3-d]pyrimidine cores to improve solubility and bioavailability .

- Validation : Measure logP (octanol-water partition) and thermodynamic solubility to prioritize candidates.

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Challenges :

- Exothermic Reactions : Use jacketed reactors with temperature control to prevent thermal degradation.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .